1-Propylpiperidin-4-amine dihydrochloride
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Overview
Description
1-Propylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.17 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpiperidin-4-amine dihydrochloride can be synthesized through a multi-step process involving the alkylation of piperidine. The general synthetic route involves:
Alkylation: Piperidine is reacted with propyl bromide in the presence of a base such as sodium hydride to form 1-propylpiperidine.
Amination: The 1-propylpiperidine is then subjected to reductive amination with ammonia or an amine source to introduce the amine group at the 4-position.
Formation of Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions often conducted in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Propylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Propylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-Methylpiperidin-4-amine dihydrochloride
- 1-Ethylpiperidin-4-amine dihydrochloride
- 1-Butylpiperidin-4-amine dihydrochloride
Comparison: 1-Propylpiperidin-4-amine dihydrochloride is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications .
Properties
IUPAC Name |
1-propylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-5-10-6-3-8(9)4-7-10;;/h8H,2-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDLTIXNFGSRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158561-84-2 |
Source
|
Record name | 1-propylpiperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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